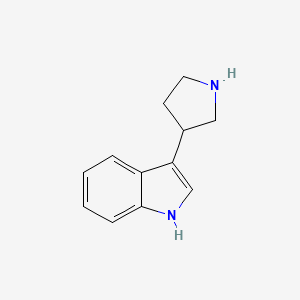

3-(Pyrrolidin-3-yl)-1H-indole

描述

3-(Pyrrolidin-3-yl)-1H-indole , also known as pyrrolidinoindole , is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring fused to an indole moiety. The pyrrolidine ring consists of a five-membered saturated ring containing one nitrogen atom. This compound exhibits interesting pharmacological properties due to its unique structure.

Synthesis Analysis

Pyrrolidinoindole can be synthesized through various methods. One common approach involves the reaction of an appropriate indole precursor with a pyrrolidine derivative. For instance, a Pictet-Spengler cyclization between an aldehyde and a 4-chlorobutan-1-amine can yield pyrrolidinoindole. Additionally, aza-Cope-Mannich cyclization reactions have been employed to construct the pyrrolidine ring efficiently.

Molecular Structure Analysis

The molecular formula of 3-(Pyrrolidin-3-yl)-1H-indole is C₁₃H₁₄N₂ . It consists of a pyrrolidine ring attached to the indole aromatic system. The stereochemistry of the carbons in the pyrrolidine ring significantly influences its biological activity.

Chemical Reactions Analysis

Pyrrolidinoindole can participate in various chemical reactions, including cyclizations, functionalizations, and derivatizations. Notably, its reactivity depends on the substituents present on both the pyrrolidine and indole portions. For example, it can undergo Mannich reactions, iminium ion formation, and intramolecular transformations.

Physical And Chemical Properties Analysis

- Appearance : Pyrrolidinoindole is typically a colorless liquid.

- Solubility : It is miscible with water and most organic solvents.

- Melting Point : Approximately -63°C.

- Boiling Point : Around 87°C.

科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Drug Discovery

- Application : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .

- Methods of Application : The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluation of their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

安全和危害

- Flammability : Highly flammable.

- Toxicity : Harmful if ingested or inhaled.

- Corrosiveness : Corrosive.

- Mutagenicity : Possible mutagenic effects.

未来方向

Researchers should explore pyrrolidinoindole derivatives further, investigating their potential as drug candidates. Understanding their binding modes to enantioselective proteins and optimizing their stereochemistry could lead to novel therapeutic agents.

Please note that this analysis is based on available literature, and further research may provide additional insights.

属性

IUPAC Name |

3-pyrrolidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHMBCDTVQBATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593499 | |

| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-3-yl)-1H-indole | |

CAS RN |

3766-02-7 | |

| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)